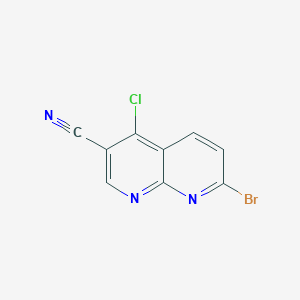
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 4th positions, respectively, along with a cyano group at the 3rd position of the naphthyridine ring.
Métodos De Preparación
The synthesis of 7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1,8-naphthyridine with bromine in the presence of a suitable catalyst. The reaction conditions typically include the use of a solvent such as acetonitrile and a temperature range of 50-70°C. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. Reagents such as potassium permanganate and hydrogen peroxide are commonly used for these reactions.
Reduction Reactions: Reduction of the cyano group can lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anti-tubercular agent.
Biological Research: The compound is used as a molecular probe to study various biological pathways and interactions.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall .
Comparación Con Compuestos Similares
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds such as:
1,8-Naphthyridine-3-carbonitrile: Lacks the bromine and chlorine substituents, resulting in different chemical reactivity and biological activity.
4-Chloro-1,8-naphthyridine: Lacks the bromine and cyano groups, which affects its overall properties and applications.
7-Bromo-1,8-naphthyridine:
Propiedades
Fórmula molecular |
C9H3BrClN3 |
|---|---|
Peso molecular |
268.50 g/mol |
Nombre IUPAC |
7-bromo-4-chloro-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H3BrClN3/c10-7-2-1-6-8(11)5(3-12)4-13-9(6)14-7/h1-2,4H |
Clave InChI |
RBQPZWJCHRCAAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


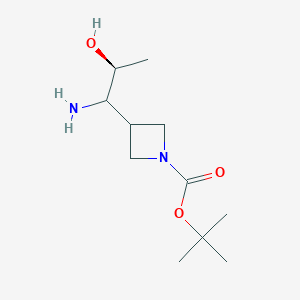
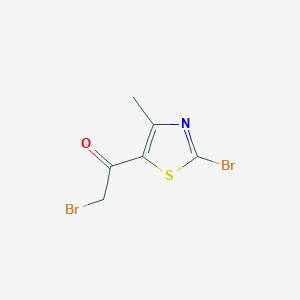


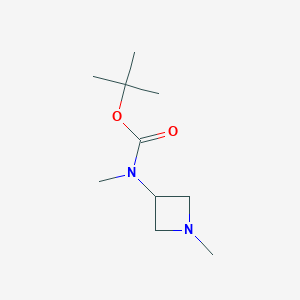

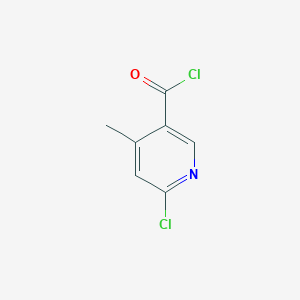
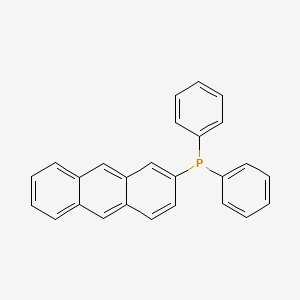
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
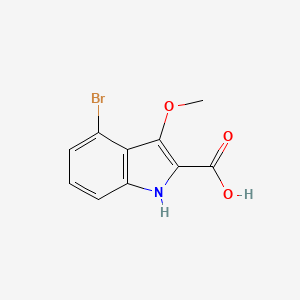

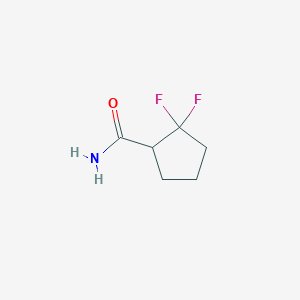
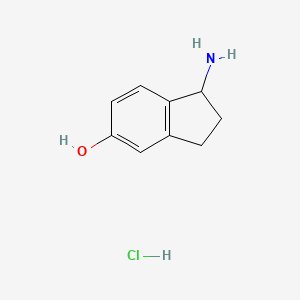
![Methyl 5-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B12968009.png)
